molecular formula C7H9NO2S B13634252 Methyl 3-isothiocyanatocyclobutanecarboxylate

Methyl 3-isothiocyanatocyclobutanecarboxylate

Cat. No.: B13634252
M. Wt: 171.22 g/mol
InChI Key: ILULNFQPAGQLBP-UHFFFAOYSA-N
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Description

Methyl 3-isothiocyanatocyclobutanecarboxylate is an organic compound that features a cyclobutane ring substituted with an isothiocyanate group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-isothiocyanatocyclobutanecarboxylate can be synthesized through a multi-step process. One common method involves the cyclization of cis-N-methyl-3-thiocyanatoacrylamide, which is prepared from its precursor N-methylpropiolamide . The overall yield of this process is approximately 80%.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-isothiocyanatocyclobutanecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the isothiocyanate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-isothiocyanatocyclobutanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-isothiocyanatocyclobutanecarboxylate involves its interaction with various molecular targets. The isothiocyanate group is known to react with nucleophilic sites in proteins and enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modification of protein function, which underlies its biological effects.

Comparison with Similar Compounds

Methyl 3-isothiocyanatocyclobutanecarboxylate can be compared with other isothiocyanate-containing compounds, such as:

  • Phenyl isothiocyanate
  • Allyl isothiocyanate
  • Benzyl isothiocyanate

Uniqueness

The uniqueness of this compound lies in its cyclobutane ring structure, which imparts distinct chemical and physical properties compared to other isothiocyanates

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

methyl 3-isothiocyanatocyclobutane-1-carboxylate

InChI

InChI=1S/C7H9NO2S/c1-10-7(9)5-2-6(3-5)8-4-11/h5-6H,2-3H2,1H3

InChI Key

ILULNFQPAGQLBP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C1)N=C=S

Origin of Product

United States

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